molecular formula C4H7NO B14696344 5-Methyl-4,5-dihydro-1,3-oxazole CAS No. 30059-45-1

5-Methyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14696344
CAS No.: 30059-45-1
M. Wt: 85.10 g/mol
InChI Key: CIIILUMBZOGKDF-UHFFFAOYSA-N
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Description

5-Methyl-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is part of the oxazole family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4,5-dihydro-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods: Industrial production often utilizes flow synthesis techniques, which offer advantages in terms of safety and product purity. For instance, the use of manganese dioxide packed in a reactor column allows for continuous production without the issues of reagent adherence and blockages typically encountered in batch synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

CAS No.

30059-45-1

Molecular Formula

C4H7NO

Molecular Weight

85.10 g/mol

IUPAC Name

5-methyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C4H7NO/c1-4-2-5-3-6-4/h3-4H,2H2,1H3

InChI Key

CIIILUMBZOGKDF-UHFFFAOYSA-N

Canonical SMILES

CC1CN=CO1

Origin of Product

United States

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